Ethyl cellulose

Catalog No.
S771674
CAS No.
9004-57-3
M.F
The polymers contain substituted anhydroglucose units with the following general formula:; C6H7O2(OR1)(OR2) where R1and R2may be any of the following:—H
C20H38O11
M. Wt
454.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl cellulose

CAS Number

9004-57-3

Product Name

Ethyl cellulose

IUPAC Name

2-[4,5-diethoxy-2-(ethoxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)-5-methoxyoxane-3,4-diol

Molecular Formula

The polymers contain substituted anhydroglucose units with the following general formula:; C6H7O2(OR1)(OR2) where R1and R2may be any of the following:—H
C20H38O11

Molecular Weight

454.5 g/mol

InChI

InChI=1S/C20H38O11/c1-6-26-10-12-16(17(27-7-2)18(28-8-3)20(25-5)30-12)31-19-14(23)13(22)15(24-4)11(9-21)29-19/h11-23H,6-10H2,1-5H3

InChI Key

ZZSNKZQZMQGXPY-UHFFFAOYSA-N

SMILES

CCOCC1C(C(C(C(O1)OC)OCC)OCC)OC2C(C(C(C(O2)CO)OC)O)O

Solubility

Practically insoluble in water, in glycerol and in propane-1,2-diol but soluble in varying proportions in certain organic solvents depending upon the ethoxyl content. Ethyl cellulose containing less than 46 to 48 % of ethoxyl groups is freely soluble in tetrahydrofuran, in methyl acetate, in chloroform and in aromatic hydrocarbon ethanol mixtures. Ethyl cellulose containing 46 to 48 % or more of ethoxyl groups is freely soluble in ethanol, in methanol, in toluene, in chloroform and in ethyl acetate
5.93e-07 mg/mL at 25 °C

Synonyms

Aquacoat, Ethocel 7cP, ethyl cellulose, ethyl-cellulose, ethylcelluloses, Surelease

Canonical SMILES

CCOCC1C(C(C(C(O1)OC)OCC)OCC)OC2C(C(C(C(O2)CO)OC)O)O

Drug Delivery Systems

Ethyl cellulose plays a crucial role in developing controlled-release drug delivery systems. Its ability to form films and membranes allows for encapsulation of drugs, regulating their release rate and targeting specific sites within the body. Research has shown its effectiveness in:

  • Microencapsulation and microparticles: Ethyl cellulose is used to create microcapsules and microparticles that encapsulate drugs, offering sustained and controlled release profiles. This approach enhances drug bioavailability and minimizes side effects [].
  • Film coating: Coating tablets with ethyl cellulose can modify their release patterns. This is particularly beneficial for drugs that require delayed or sustained release to improve their therapeutic efficacy [].
  • Taste masking: The tasteless nature of ethyl cellulose makes it suitable for masking unpleasant tastes of drugs, improving patient compliance [].

Biomedical Applications

Beyond drug delivery, ethyl cellulose finds applications in various biomedical research areas:

  • Tissue engineering: Scaffolds made from ethyl cellulose offer a biocompatible and biodegradable platform for cell growth and tissue regeneration [].
  • Implants: Due to its non-toxic and non-immunogenic properties, ethyl cellulose can be used in developing implants for various medical applications [].
  • Cosmetics and personal care products: Ethyl cellulose acts as a thickening, stabilizing, and film-forming agent in various cosmetic and personal care products [].

Other Scientific Research Applications

Ethyl cellulose's diverse properties extend its utility beyond the biomedical field:

  • Membranes: Ethyl cellulose membranes are employed in various separation processes, such as filtration and dialysis, due to their controlled permeability and stability [].
  • Food science: As a thickening and stabilizing agent, ethyl cellulose finds applications in food formulations, improving texture and preventing separation of ingredients [].
  • Agriculture: Research explores using ethyl cellulose for controlled-release fertilizers and pesticides, enhancing their efficiency and minimizing environmental impact [].

Ethyl cellulose is a semisynthetic polymer derived from cellulose, specifically through the ethylation of cellulose in which some hydroxyl groups on the glucose units are replaced by ethyl ether groups. This transformation results in a compound that exhibits unique properties, including reduced solubility in water and enhanced film-forming capabilities. Ethyl cellulose is typically presented as an off-white granular powder, which is non-toxic and widely used across various industries, including pharmaceuticals, food, and cosmetics .

The synthesis of ethyl cellulose involves a two-step chemical reaction:

  • Alkaline Treatment: Cellulose is treated with an alkali, typically sodium hydroxide, to form alkali cellulose.
  • Ethylation: Ethyl chloride is then introduced to the alkali cellulose under controlled conditions (temperature of 90-150°C) for several hours. This process replaces hydroxyl groups with ethyl groups, yielding ethyl cellulose along with by-products such as sodium chloride and water .
Cellulose+Ethyl ChlorideNaOHEthyl Cellulose+By products\text{Cellulose}+\text{Ethyl Chloride}\xrightarrow{\text{NaOH}}\text{Ethyl Cellulose}+\text{By products}

Ethyl cellulose exhibits low toxicity and is generally considered safe for use in food and pharmaceutical applications. Its biological activity includes serving as a binder and thickener in various formulations. Additionally, it acts as a protective barrier for active ingredients in tablets and capsules, preventing premature release during digestion .

Studies have indicated that ethyl cellulose can influence the release profiles of drugs in controlled-release formulations, making it a valuable excipient in pharmaceuticals .

The synthesis of ethyl cellulose can be performed through several methods:

  • Batch Process: Involves mixing alkali cellulose with ethyl chloride in a single batch reaction.
  • Semi-continuous Process: Allows for continuous addition of reactants and removal of products, which can enhance yield and purity.

Both methods require careful control of temperature and reaction time to optimize the degree of substitution (the number of hydroxyl groups replaced by ethyl groups), which significantly affects the properties of the final product .

Ethyl cellulose has a wide range of applications:

  • Pharmaceuticals: Used as a coating material for tablets and capsules to control the release of active ingredients.
  • Food Industry: Acts as an emulsifier (E462) and thickener, providing stability to food products.
  • Cosmetics: Utilized as a thickening agent in lotions and creams.
  • Industrial Uses: Employed in coatings, inks, adhesives, and as a binder in various manufacturing processes .

Research has explored the interactions of ethyl cellulose with various substances:

  • Drug Release Profiles: Studies indicate that the degree of substitution influences how drugs are released from formulations containing ethyl cellulose. Higher substitution levels generally lead to slower release rates due to increased hydrophobicity .
  • Electrical Properties: Ethyl cellulose films have been investigated for their electrical conduction mechanisms, revealing potential applications in electronics due to their viscoelastic properties .

Ethyl cellulose shares similarities with other cellulose derivatives but possesses unique characteristics that set it apart. Here are some similar compounds:

CompoundKey CharacteristicsUnique Aspects
Hydroxypropyl CelluloseWater-soluble; used as a thickenerSoluble in cold water; different applications in pharmaceuticals.
Methyl CelluloseForms gels; used as a thickening agentWater-soluble; often used in food products.
Carboxymethyl CelluloseAnionic; used as a stabilizerHighly soluble; often used in food and cosmetics.
Cellulose AcetateSoluble in organic solvents; used for filmsDifferent solubility profile; used mainly for coatings.

Ethyl cellulose's unique combination of being non-water-soluble while still being safe for food applications makes it particularly valuable across various sectors . Its film-forming ability allows for effective protective coatings that are not achievable with other cellulose derivatives.

Physical Description

Slightly hygroscopic white to off-white, odourless and tasteless powder
Solid

XLogP3

-1.5

LogP

5.50

Melting Point

151°C

MeSH Pharmacological Classification

Sclerosing Solutions

Wikipedia

Ethyl cellulose

Use Classification

Food additives
TABLETING_AID; -> JECFA Functional Classes
Cosmetics -> Binding; Film forming; Viscosity controlling

Methods of Manufacturing

REACTION OF ETHYL CHLORIDE & CELLULOSE IN THE PRESENCE OF SODIUM HYDROXIDE
Prepared from wood pulp or chem cotton by treatment with alkali and ethylation of the alkali cellulose with ethyl chloride.
IT MAY...BE PREPARED FROM CELLULOSE & ETHYL ALCOHOL IN THE PRESENCE OF A DEHYDRATING AGENT.
ETHYLCELLULOSE ARE MADE BY REACTING CELLULOSE, COTTON LINTERS, OR WOOD PULP WITH SODIUM HYDROXIDE AND...ETHYL CHLORIDE.
From alkali cellulose and ethyl chloride or sulfate; from cellulose and ethanol in the presence of dehydrating agents.

General Manufacturing Information

Cellulose, ethyl ether: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
USED AS FOOD ADDITIVE PERMITTED IN FEED & DRINKING WATER OF ANIMALS &/OR FOR TREATMENT OF FOOD PRODUCING ANIMALS. IT MIGRATES TO FOOD FROM PACKAGING MATERIALS.
Manufacture of ethyl cellulose and ethyl hydroxyethyl cellulose occurs solely in the US
/Manufacturer did not consent to his identification as producer of this compound/
Most frequently used in solvent mixtures containing 60 to 80 percent aromatic hydrocarbon and 20 to 40 percent alcohol; this percentage of alcohol results in minimum viscosity. /Ethyl cellulose resins/
/Ethyl cellulose/ forms films of good thermostability and excellent flexibility and toughness.

Analytic Laboratory Methods

ANAL TESTS FOR HAIR FIXATIVES ARE DESCRIBED WHICH INCLUDE ETHYLCELLULOSE.

Stability Shelf Life

Very stable chemically /Cellulose ethers/

Dates

Modify: 2023-08-15

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